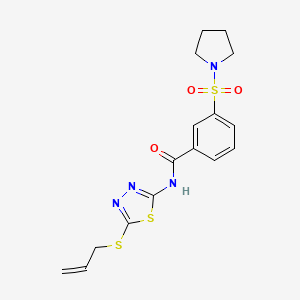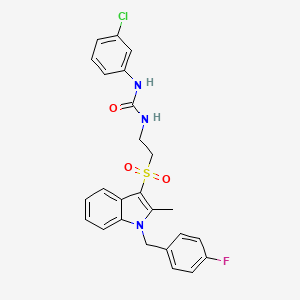
1-(3-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C25H23ClFN3O3S and its molecular weight is 499.99. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Detection and Analysis
- Herbicide Residue Analysis : Sulfonylurea herbicides, like chlorsulfuron and metsulfuron-methyl, have been analyzed using gas chromatography for residues in soil and water, indicating the importance of precise detection methods for environmental monitoring (Cotterill, 1992).
Structural Analysis of Pesticides
- Crystal Structure Determination : The crystal structure of flufenoxuron, a benzoylurea pesticide, was analyzed to understand its interaction mechanism, demonstrating the role of structural analysis in enhancing pesticide design (Jeon et al., 2014).
Biological Activity and Molecular Devices
- Molecular Device Assembly : The self-assembly of molecular devices involving cyclodextrin complexation showcases the innovative applications of urea-linked compounds in creating functional nanostructures (Lock et al., 2004).
Synthetic Methodologies
- Ultrasonic Irradiation in Synthesis : The synthesis of 4-(4-chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(H)-one under ultrasonic irradiation demonstrates the utility of advanced synthetic techniques in creating urea derivatives efficiently (Xiao-hui, 2006).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN3O3S/c1-17-24(34(32,33)14-13-28-25(31)29-21-6-4-5-19(26)15-21)22-7-2-3-8-23(22)30(17)16-18-9-11-20(27)12-10-18/h2-12,15H,13-14,16H2,1H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSQPXJMLFETBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

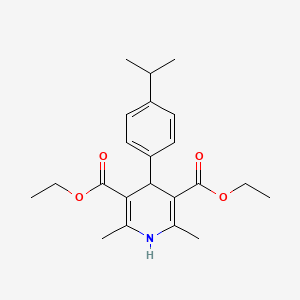
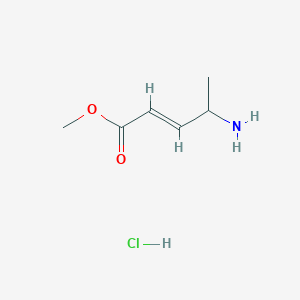
![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2369656.png)
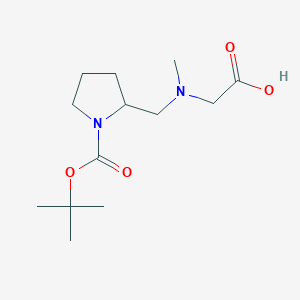
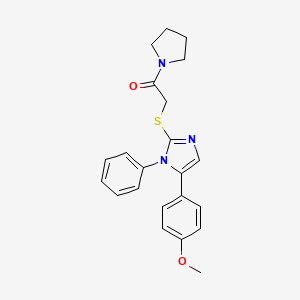
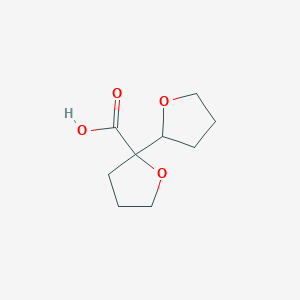
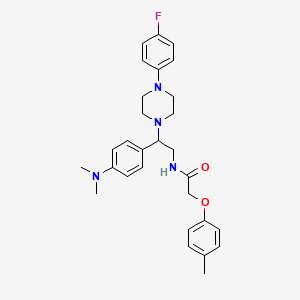
![8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2369668.png)
![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)

methanone](/img/structure/B2369671.png)

